4-chloro-N-(3-acetamidophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
4-chloro-N-(3-acetamidophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-acetamidophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed aminocarbonylation of pyrazolo[3,4-b]pyridine derivatives . This method employs carbon monoxide gas and amines to introduce the carboxamide group. The reaction conditions often involve the use of solvents like methanol or tetrahydrofuran (THF) and require precise temperature control to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-acetamidophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.
Scientific Research Applications
4-chloro-N-(3-acetamidophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-acetamidophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, modulating their activity and triggering downstream effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: These compounds share the pyridine core and exhibit similar biological activities.
Pyrazole derivatives: These compounds have a pyrazole ring and are known for their diverse pharmacological properties.
Uniqueness
4-chloro-N-(3-acetamidophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-13-19-20(23)18(12-24-21(19)28(27-13)17-9-4-3-5-10-17)22(30)26-16-8-6-7-15(11-16)25-14(2)29/h3-12H,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPVARYVNKBILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC(=C3)NC(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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